
(3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one, also known as muscone, is a naturally occurring compound found in the musk glands of male musk deer. It is a highly valuable compound due to its unique musky odor and has been used in perfumes and fragrances for centuries. In recent years, muscone has gained attention in the scientific community for its potential therapeutic applications in various fields.
Mecanismo De Acción
The exact mechanism of action of (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one is not fully understood. However, studies have shown that it may act on various signaling pathways in the body, including the NF-κB pathway and the PI3K/Akt pathway. Muscone has also been found to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Muscone has been found to have a variety of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes and reduce oxidative stress in cells. Muscone has also been found to modulate the immune response and reduce inflammation. In addition, this compound has been found to have anxiolytic and sedative effects, suggesting potential applications in the treatment of anxiety and insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Muscone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a unique odor, which makes it easy to detect and quantify in experiments. However, (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one has some limitations as well. It is relatively expensive and may not be readily available in large quantities. Additionally, its musky odor may interfere with certain experiments or make it difficult to work with in certain settings.
Direcciones Futuras
There are several potential future directions for research on (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-cancer agent. Additionally, this compound may have applications in the development of new fragrances and perfumes. Further research is needed to fully understand the potential of this compound and its mechanisms of action.
Métodos De Síntesis
Muscone can be synthesized via several methods, including the oxidation of (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one precursors, such as 4-tert-butylcyclohexanone, and the reduction of this compound oxide. However, the most common method for this compound synthesis involves the oxidation of 2,4,4-trimethyl-3-cyclohexen-1-one with potassium permanganate.
Aplicaciones Científicas De Investigación
Muscone has been the subject of numerous scientific studies due to its potential therapeutic applications. One study found that (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Another study showed that this compound can inhibit the growth of cancer cells in vitro. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
16196-32-0 |
|---|---|
Fórmula molecular |
C15H20O |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
(3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one |
InChI |
InChI=1S/C15H20O/c1-11-5-7-12(8-6-11)15(4)10-9-13(16)14(15,2)3/h5-8H,9-10H2,1-4H3/t15-/m0/s1 |
Clave InChI |
CYQNNBVTDFXXHX-HNNXBMFYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@@]2(CCC(=O)C2(C)C)C |
SMILES |
CC1=CC=C(C=C1)C2(CCC(=O)C2(C)C)C |
SMILES canónico |
CC1=CC=C(C=C1)C2(CCC(=O)C2(C)C)C |
Sinónimos |
alpha-cuparenone cuparenone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



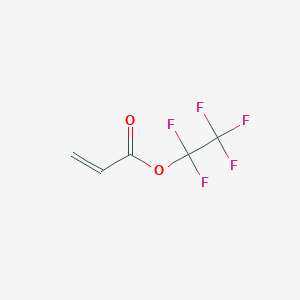
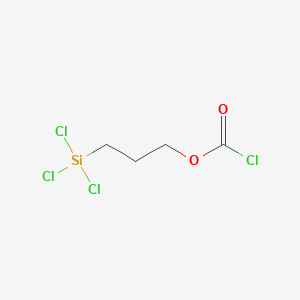
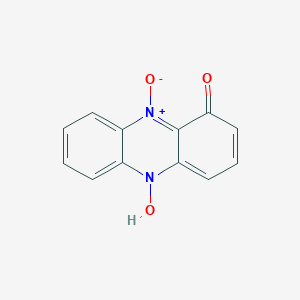
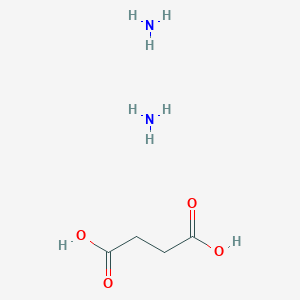
![Ethyl spiro[2.3]hexane-1-carboxylate](/img/structure/B96963.png)
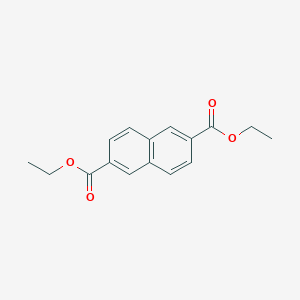

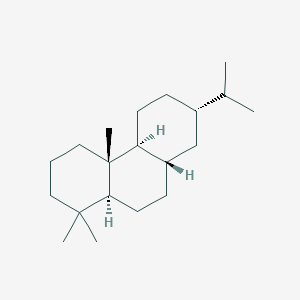
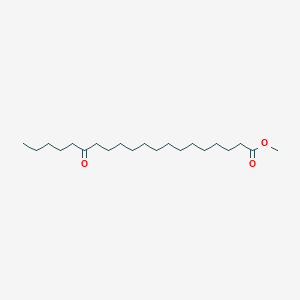

![2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-](/img/structure/B96974.png)
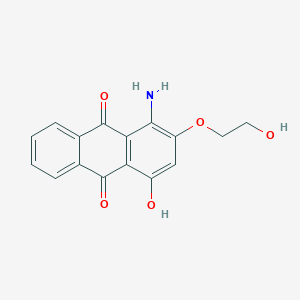

![Trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane](/img/structure/B96981.png)